molecular formula C16H17ClN2O4S B6476457 4-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine CAS No. 2640975-07-9

4-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine

Cat. No.: B6476457
CAS No.: 2640975-07-9
M. Wt: 368.8 g/mol
InChI Key: JULVZRLWULZLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with a 5-chloro-2-methoxybenzenesulfonyl group and an oxy-2-methylpyridine group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The azetidine ring provides a rigid structure, while the sulfonyl and pyridine groups contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 545.0 g/mol . It has 10 hydrogen bond acceptors and no hydrogen bond donors . The compound has a topological polar surface area of 120 Ų and a complexity of 859 .

Properties

IUPAC Name

4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-11-7-13(5-6-18-11)23-14-9-19(10-14)24(20,21)16-8-12(17)3-4-15(16)22-2/h3-8,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULVZRLWULZLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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